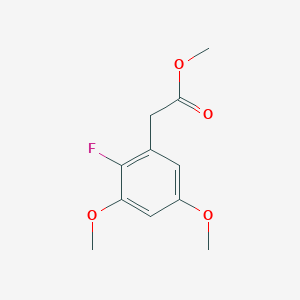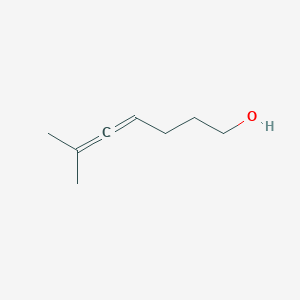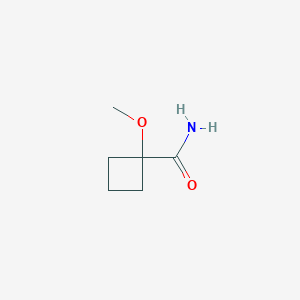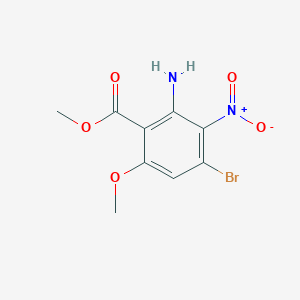
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of amino, bromo, methyloxy, and nitro functional groups attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-amino-4-bromo-6-(methyloxy)benzoate, followed by purification and characterization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-bromo-6-methoxybenzoate
- Methyl 2-amino-4-bromo-3-nitrobenzoate
- Methyl 2-amino-6-(methyloxy)-3-nitrobenzoate
Uniqueness
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H9BrN2O5 |
|---|---|
分子量 |
305.08 g/mol |
IUPAC名 |
methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3 |
InChIキー |
QDDWCRNZVOGACA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)



![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
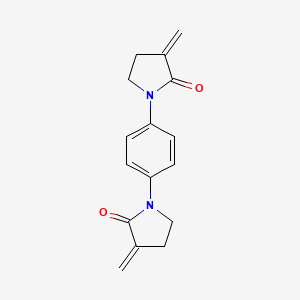

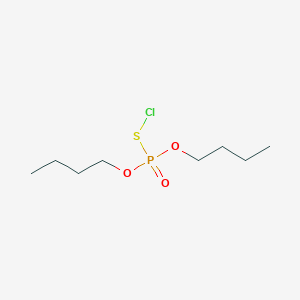

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
